4-Fluoro-3-methoxybenzylamine hydrochloride
Overview
Description
4-Fluoro-3-methoxybenzylamine hydrochloride is a fine chemical that can be used as a building block in research, as a reagent in the synthesis of complex compounds, and as a versatile scaffold for the synthesis of natural products . This compound is an intermediate for the production of other pharmaceuticals and has been shown to be useful in the production of various drugs .
Molecular Structure Analysis
The molecular formula of this compound is C8H11ClFNO . Its molecular weight is 191.63 g/mol .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of complex compounds . It’s also used as a versatile scaffold for the synthesis of natural products .Scientific Research Applications
Carcinogenicity Studies
- Carcinogenic Properties : A study exploring the carcinogenicity of various derivatives related to 4-dimethylaminoazobenzene (DAB), including compounds with fluoro and methoxy groups, revealed insights into the carcinogenic activities of these compounds (Miller, Miller, & Finger, 1957).
Biological Activities of Derivatives
- Biological Activities of Sydnone Derivatives : Research on sydnone derivatives synthesized from o-methoxybenzylamine showed significant biological activities, including coronary dilation, platelet aggregation inhibition, and local anesthetic effects (Tien et al., 1990).
Anti-Inflammatory Applications
- Semicarbazide-Sensitive Amine Oxidase Inhibition : A study on the inhibitor Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) highlighted its potent inhibition of semicarbazide-sensitive amine oxidase (SSAO) activity, suggesting its potential as an anti-inflammatory compound (O'Rourke et al., 2008).
Antimicrobial Applications
- Antimicrobial Activity : The synthesis of novel imidazole derivatives, including those with 4-methoxybenzyl groups, demonstrated potential antimicrobial activities, signifying their relevance in medicinal chemistry (Maheta, Patel, & Naliapara, 2012).
Applications in Oligoribonucleotide Synthesis
- Protecting Group in Oligoribonucleotide Synthesis : The use of the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides was investigated, showing its effectiveness in this context (Takaku & Kamaike, 1982).
Insecticidal Activity
- Insecticidal Activity of Fluorinated Compounds : Research into the synthesis of 4-methoxymethylbenzyl permethrinates containing fluorine, including 2 and 3-fluoro-4-methoxymethylbenzyl derivatives, revealed their insecticidal activities, offering insights into the role of fluorine in enhancing such properties (Zou & Qiu, 2002).
Hepatitis B Virus Inhibition
- Hepatitis B Inhibitor Synthesis : A study described the synthesis of a biologically active molecule, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrating its efficacy as a novel inhibitor of hepatitis B virus (Ivashchenko et al., 2019).
Synthesis of Secondary Amines
- Conversion of Primary to Secondary Amines : The preparation of secondary amines from primary amines via 2‐nitrobenzenesulfonamides, involving N-(4-methoxybenzyl) derivatives, was investigated, offering potential applications in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).
Polyorganophosphazene Synthesis
- Synthesis of Polyorganophosphazenes : Novel polyorganophosphazenes substituted with 4-methoxybenzylamine were synthesized and characterized for drug release applications, including the release of indomethacin and 5-fluorouracil (Gudasi et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSKTURXJIMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700748 | |
Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869296-41-3 | |
Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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